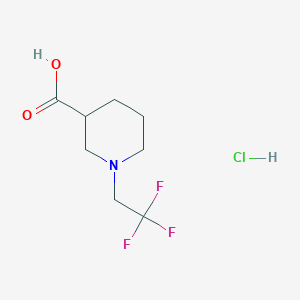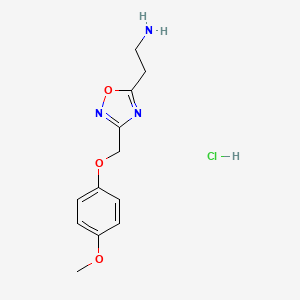
2-(3-((4-甲氧基苯氧基)甲基)-1,2,4-噁二唑-5-基)乙胺盐酸盐
描述
2-(3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a synthetic molecule that belongs to the class of oxadiazoles and has been studied extensively for its biological and pharmacological properties.
科学研究应用
抗菌和抗肿瘤活性
研究表明,1,3,4-噁二唑衍生物与2-(3-((4-甲氧基苯氧基)甲基)-1,2,4-噁二唑-5-基)乙胺盐酸盐在结构上具有相似性,已被设计和合成用于其强效的抗菌和抗肿瘤活性。这些化合物对革兰氏阴性细菌的抑制活性高于革兰氏阳性细菌,并且对人类肿瘤细胞系(如A549肺癌和MCF7乳腺癌细胞系)表现出显著的抗增殖效果,表明它们有潜力作为有前途的化疗药物(Kaya et al., 2017)。
线虫活性
关于新型1,2,4-噁二唑衍生物的研究表明,它们具有良好的线虫活性,特别是对松材线虫具有潜在的活性。一些化合物表现出比商业种子包衣剂Tioxazafen更高的死亡率,表明它们有潜力作为有效的线虫杀虫剂(Liu et al., 2022)。
抗癌评价
已经探索了1,2,4-噁二唑衍生物的合成,用于对抗多种人类癌细胞系,包括MCF-7(乳腺)、A549(肺)、Du-145(前列腺)和MDA MB-231(乳腺)。这些化合物表现出良好到中等的活性,突显了它们在抗癌药物开发中的潜力(Yakantham et al., 2019)。
高能材料前体
与目标化学品相关的化合物5-((5-氨基-2H-噻唑-2-基)甲基)-1,3,4-噁二唑-2-胺已被合成并表征为高能材料前体。其正交晶体结构和显著的冲击和摩擦敏感性表明其在不敏感高能材料开发中的实用性(Zhu et al., 2021)。
作用机制
Target of Action
The primary targets of 2-(3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride are currently unknown. This compound is structurally similar to other phenethylamine derivatives, which are known to interact with various neurotransmitter systems . .
Mode of Action
Phenethylamine derivatives often interact with their targets by binding to receptors and modulating their activity . .
Biochemical Pathways
The biochemical pathways affected by 2-(3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride are currently unknown. Given the structural similarity to phenethylamine derivatives, it’s possible that this compound could affect pathways related to neurotransmission
生化分析
Biochemical Properties
2-(3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of monoamines such as serotonin and dopamine . This inhibition can lead to increased levels of these neurotransmitters, which may have implications for mood regulation and other neurological functions. Additionally, the compound can bind to certain receptors, modulating their activity and influencing cellular responses.
Cellular Effects
The effects of 2-(3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving neurotransmitters . By inhibiting monoamine oxidase, the compound can enhance the signaling of serotonin and dopamine, leading to altered gene expression and changes in cellular metabolism. This can result in increased neuronal activity and potential neuroprotective effects. Furthermore, the compound may affect the proliferation and differentiation of certain cell types, contributing to its potential therapeutic applications.
Molecular Mechanism
At the molecular level, 2-(3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride exerts its effects through several mechanisms. It binds to the active site of monoamine oxidase, inhibiting its enzymatic activity . This binding interaction prevents the breakdown of monoamines, leading to increased levels of neurotransmitters. Additionally, the compound may interact with other proteins and receptors, modulating their activity and influencing downstream signaling pathways. These molecular interactions contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of 2-(3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced neurotransmitter signaling and neuroprotection . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and behavioral changes. Understanding the dosage-dependent effects is essential for determining the compound’s therapeutic window and potential risks.
Metabolic Pathways
2-(3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, influencing the metabolism of neurotransmitters . The compound’s effects on metabolic flux and metabolite levels can have significant implications for cellular function and overall metabolism. Additionally, it may interact with other metabolic enzymes and cofactors, further modulating its biochemical effects.
Transport and Distribution
The transport and distribution of 2-(3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters and may bind to certain proteins, influencing its localization and accumulation . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects. Understanding the subcellular distribution is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
2-[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3.ClH/c1-16-9-2-4-10(5-3-9)17-8-11-14-12(6-7-13)18-15-11;/h2-5H,6-8,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSGRRORADPAFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NOC(=N2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




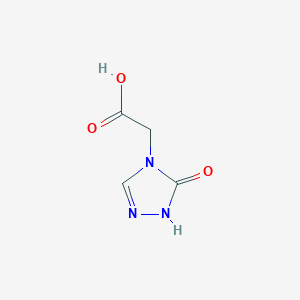
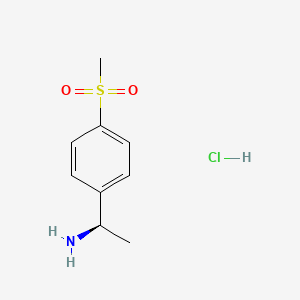
![[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B1459135.png)
![[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride](/img/structure/B1459137.png)
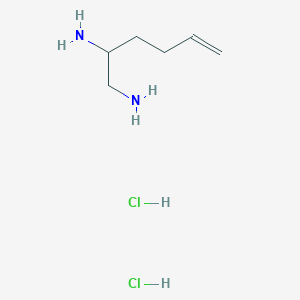
![[3-(4-Methylphenyl)phenyl]methanamine hydrochloride](/img/structure/B1459140.png)
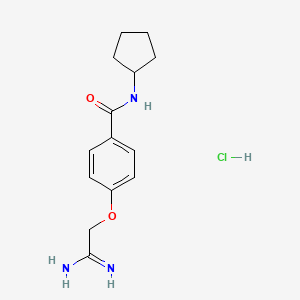
![4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride](/img/structure/B1459142.png)
![7-[4-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1459143.png)
![2-cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride](/img/structure/B1459144.png)
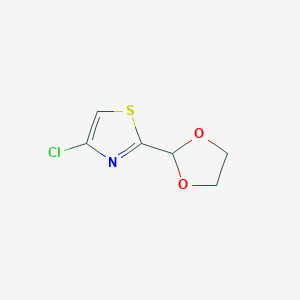
![[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B1459150.png)
